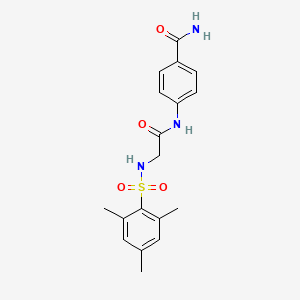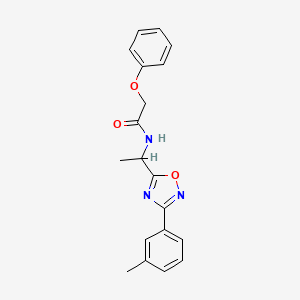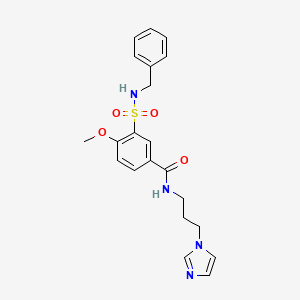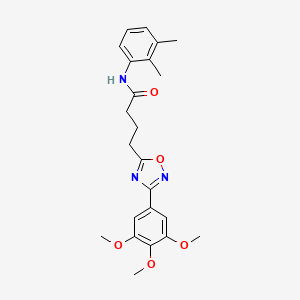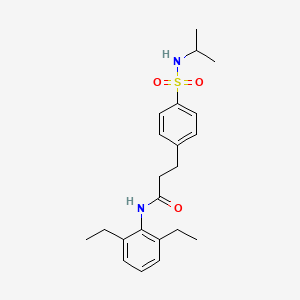
(E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one, also known as TQ-OX, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a member of the oxazole family, which is known for its diverse biological activities. TQ-OX has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is not fully understood, but it is thought to involve the modulation of various signaling pathways. (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and cancer. (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
(E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects. In animal studies, (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been shown to reduce inflammation and oxidative stress in various tissues, including the liver, kidney, and brain. (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. In addition, (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been demonstrated to have anticancer activity in various tumor models.
实验室实验的优点和局限性
One of the main advantages of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is its diverse pharmacological properties, which make it a promising candidate for the development of novel therapeutics. (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is its relatively poor solubility, which can make it difficult to administer in vivo. In addition, the mechanism of action of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. One area of interest is the development of novel formulations of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one that improve its solubility and bioavailability. Another area of interest is the elucidation of the mechanism of action of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one, which could lead to the identification of new therapeutic targets. Furthermore, the anticancer properties of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one warrant further investigation, particularly in the context of combination therapy with other anticancer agents. Finally, the potential of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's, should be explored.
合成方法
(E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one can be synthesized through a multistep process involving the condensation of 2-(p-tolylthio)quinoline-3-carbaldehyde with o-toluidine in the presence of a catalyst. The resulting intermediate is then cyclized with ethyl oxalyl chloride to form the final product. This synthetic route has been optimized to yield high purity and yield of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. The chemical structure of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
(E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been the subject of intense research due to its potential therapeutic properties. In vitro studies have shown that (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been demonstrated to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
属性
IUPAC Name |
(4E)-2-(2-methylphenyl)-4-[[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-17-11-13-21(14-12-17)32-26-20(15-19-8-4-6-10-23(19)29-26)16-24-27(30)31-25(28-24)22-9-5-3-7-18(22)2/h3-16H,1-2H3/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXGTBIYDQEETL-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

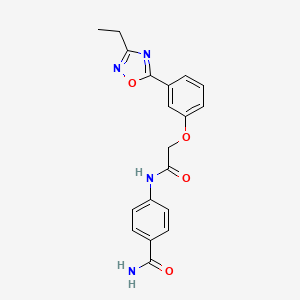
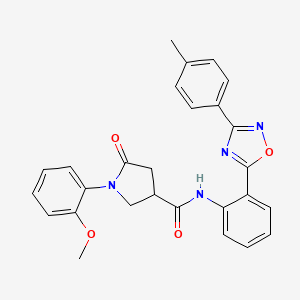
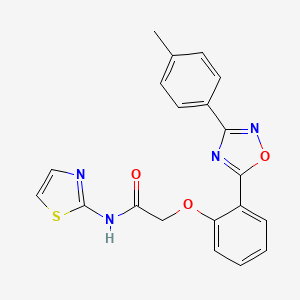

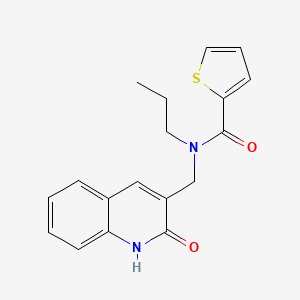
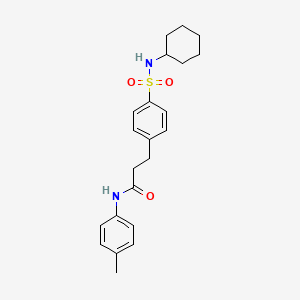


![8-bromo-N-(2,4-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689840.png)
